![molecular formula C10H20N2O B13205006 1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
1-[(3-Methoxycyclobutyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxycyclobutyl)methyl]piperazine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxycyclobutyl)methyl]piperazine typically involves the reaction of piperazine with a suitable cyclobutyl derivative. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-methoxycyclobutylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Methoxycyclobutyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Methoxycyclobutyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methoxycyclobutyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve GABAergic and serotonergic systems.
Comparación Con Compuestos Similares
1-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.
1-(3-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a methoxycyclobutyl group.
1-(4-Methoxyphenyl)piperazine: Similar to 1-(3-Methoxyphenyl)piperazine but with the methoxy group in a different position.
Uniqueness: 1-[(3-Methoxycyclobutyl)methyl]piperazine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-[(3-methoxycyclobutyl)methyl]piperazine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(7-10)8-12-4-2-11-3-5-12/h9-11H,2-8H2,1H3 |
Clave InChI |
KXSSQHGSPSNZEY-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


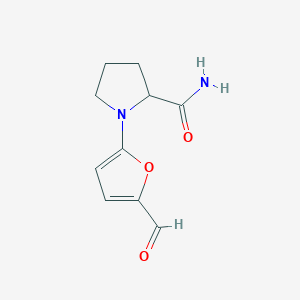
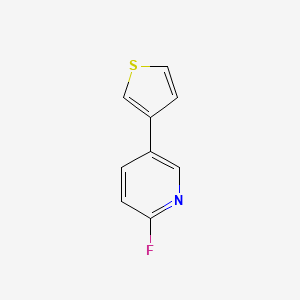
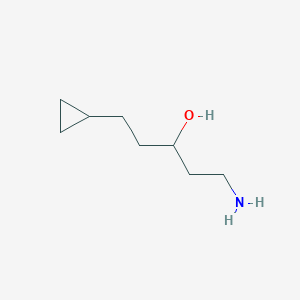
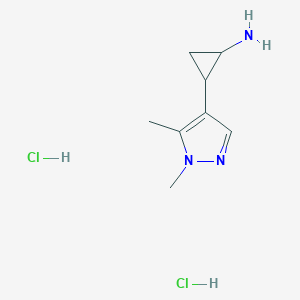
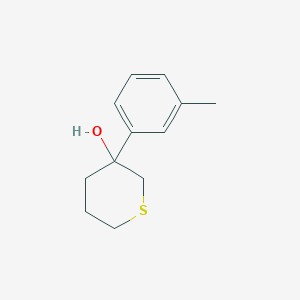
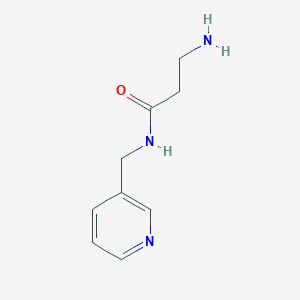
![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
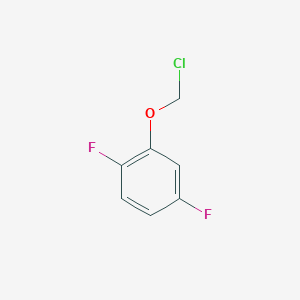
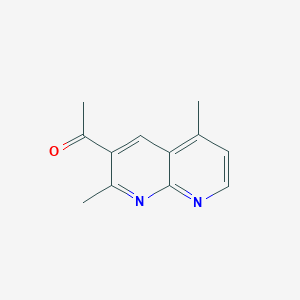
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
